2-bromo-6-methoxy-1H-indole
Description
Significance of Indole (B1671886) Scaffold in Chemical Sciences and Biological Systems
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of chemical and biological sciences. bohrium.comresearchgate.net This scaffold is a privileged structure, appearing in a vast number of natural products, pharmaceuticals, and biologically active molecules. nih.govijpsr.combohrium.com Its prevalence stems from the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of indole-containing compounds. bohrium.com These compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. bohrium.comnih.govmdpi.com In medicinal chemistry, the indole framework is a versatile template for drug design, with numerous indole-based drugs on the market for treating conditions ranging from migraines to cancer. bohrium.comnih.gov The indole ring's unique electronic properties and its ability to participate in various chemical reactions make it a valuable building block in organic synthesis. semanticscholar.org
Contextualizing Halogenation and Alkoxylation in Indole Derivatives
The functionalization of the indole scaffold through halogenation and alkoxylation significantly modulates its chemical and biological properties. Halogen atoms, such as bromine, are often introduced to serve as versatile handles for further synthetic transformations, particularly in cross-coupling reactions. semanticscholar.org The position of the halogen can influence the regioselectivity of these reactions. Furthermore, the introduction of a halogen can alter the electronic nature of the indole ring, impacting its reactivity and its interactions with biological targets. smolecule.com
Alkoxylation, the introduction of an alkoxy group like methoxy (B1213986), also plays a crucial role in modifying the characteristics of indole derivatives. Methoxy groups are electron-donating and can enhance the reactivity of the indole ring towards electrophilic substitution. chim.it They can also influence the solubility and metabolic stability of the molecule, which are critical parameters in drug development. vulcanchem.com The strategic placement of both halogen and alkoxy substituents on the indole ring allows for fine-tuning of the molecule's properties for specific applications in materials science and medicinal chemistry. chim.it
Positioning of 2-Bromo-6-methoxy-1H-indole within Current Indole Research Paradigms
This compound is a strategically functionalized indole derivative that embodies the principles of modern synthetic and medicinal chemistry. The bromine atom at the C2 position and the methoxy group at the C6 position create a unique substitution pattern that is of significant interest in contemporary research. The C2-bromo substituent is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, vinyl, and alkyl groups to build molecular complexity. organic-chemistry.orgacs.org This makes this compound a key intermediate in the synthesis of more complex indole-based compounds. smolecule.com
The methoxy group at the C6 position, meanwhile, modulates the electronic properties of the indole ring and can influence the biological activity of molecules derived from this scaffold. chim.it The combination of these two functional groups makes this compound a versatile building block for the creation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.govacs.org Its utility is being explored in the development of new therapeutic agents, including kinase inhibitors and other targeted therapies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-6-methoxy-1H-indole |
InChI |
InChI=1S/C9H8BrNO/c1-12-7-3-2-6-4-9(10)11-8(6)5-7/h2-5,11H,1H3 |
InChI Key |
LTLYQRNYUFUHRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)Br |
Origin of Product |
United States |
Synthesis and Characterization of 2 Bromo 6 Methoxy 1h Indole
Retrosynthetic Analysis and Key Synthetic Routes
The synthesis of 2-bromo-6-methoxy-1H-indole typically starts from a commercially available methoxy-substituted aniline (B41778) or indole (B1671886). A common retrosynthetic approach involves the late-stage introduction of the bromine atom at the C2 position of a 6-methoxyindole (B132359) precursor.
One of the primary synthetic routes involves the direct bromination of 6-methoxy-1H-indole. This can be achieved using various brominating agents. Another strategy involves the cyclization of appropriately substituted precursors to form the indole ring with the desired functionalities already in place. For instance, a copper-catalyzed cyclization of a substituted benzaldehyde (B42025) with an isocyanoacetate derivative can be employed to construct the indole core. chim.it
Detailed Mechanistic Pathways for Bromination and Methoxy (B1213986) Group Introduction
The introduction of the bromine atom at the C2 position of the 6-methoxyindole ring typically proceeds through an electrophilic aromatic substitution mechanism. The indole ring is electron-rich, making it susceptible to attack by electrophiles. bhu.ac.in The C3 position is generally the most reactive site for electrophilic attack; however, selective bromination at C2 can be achieved under specific reaction conditions or by using N-protected indoles. bhu.ac.insci-hub.se The use of reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common method for this transformation. frontiersin.org
The methoxy group is typically introduced early in the synthetic sequence, often starting from a methoxy-substituted aniline. For example, the Fischer indole synthesis can be used, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. chim.it
Spectroscopic and Crystallographic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a signal for the N-H proton. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbon bearing the bromine atom, the carbon attached to the methoxy group, and the carbons of the indole ring. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition of C₉H₈BrNO. The isotopic pattern characteristic of a bromine-containing compound would also be observed. |
| Infrared Spectroscopy | The infrared (IR) spectrum would show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and methoxy groups, and C-O stretching of the ether linkage. |
Chemical Reactivity and Derivatization of 2 Bromo 6 Methoxy 1h Indole Scaffold
Reactivity at the C-2 Bromine Position
The bromine atom at the C-2 position of the indole (B1671886) ring is the most reactive site for various transformations, largely due to the electron-rich nature of the indole nucleus which facilitates reactions at this position. This reactivity is harnessed in several key synthetic operations, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-2 position of 2-bromo-6-methoxy-1H-indole makes it an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, has been successfully applied to this compound. This reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base, and an aryl or vinyl boronic acid or its ester. These reactions are crucial for the synthesis of 2-arylindole derivatives, which are of significant interest in medicinal chemistry. acs.org The choice of catalyst, ligand, and base is critical for optimizing reaction yields and minimizing side reactions. For instance, the Suzuki coupling of 2-indolylsilanols, which can be derived from 2-bromoindoles, with aryl chlorides has been demonstrated. nih.gov
The Sonogashira coupling is another important palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com This reaction has been utilized to introduce alkynyl substituents at the C-2 position of the indole ring. chim.it For example, double Sonogashira coupling of dihaloarenes with dialkynes has been used to prepare symmetrical C2-C2 bis-6-bromoindoles. arkat-usa.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com The Sonogashira reaction has proven to be a flexible strategy for creating libraries of indole derivatives. thieme-connect.de
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Base | 2-Aryl-6-methoxy-1H-indole | acs.org |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI, Base | 2-Alkynyl-6-methoxy-1H-indole | chim.itarkat-usa.orgthieme-connect.de |
Nucleophilic Substitution Reactions
The bromine atom at the C-2 position can also be displaced by various nucleophiles. smolecule.com While direct nucleophilic aromatic substitution on the electron-rich indole ring can be challenging, these reactions can be facilitated under specific conditions or by using activated substrates. For instance, the bromine atom can be replaced by other functional groups, allowing for the synthesis of a variety of derivatives. smolecule.com
Reactivity at the C-6 Methoxy (B1213986) Position
Dealkylation Reactions (Demethylation)
The methoxy group can be cleaved to yield the corresponding 6-hydroxyindole (B149900) derivative. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), or strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.net For example, demethylation of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has been accomplished using BBr₃ in dichloromethane (B109758) at low temperatures. This reaction requires careful control of conditions to avoid side reactions. 6-Methoxy-1H-indole-2-carboxylic acid has also been used as a reactant in demethylation reactions utilizing ionic liquids under microwave irradiation. lookchem.com
Oxidative Transformations (if applicable to methoxy on indole)
While direct oxidative transformation of the methoxy group on the indole ring is not a commonly reported reaction, the indole nucleus itself is susceptible to oxidation. Oxidative cleavage of the C2-C3 double bond of indoles, known as the Witkop oxidation, can be achieved using various oxidizing agents to form 2-ketoacetanilide derivatives. ua.es The presence of the methoxy group can influence the outcome of such oxidative reactions. For instance, N-acyl methoxy-indoles have been subjected to oxidative rearomatization using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com
Reactivity of the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of various substituents. This modification can significantly impact the compound's physical and biological properties.
Common reactions at the N-1 position include N-alkylation and N-arylation. N-alkylation is typically carried out using a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. nih.govrsc.org This method has been used to synthesize a variety of N-alkylated indole derivatives. nih.gov
N-arylation , the formation of a bond between the indole nitrogen and an aryl group, can be achieved through copper- or palladium-catalyzed cross-coupling reactions. acs.orgchemrxiv.org These methods provide access to N-arylindoles, which are important structural motifs in many biologically active compounds. acs.org For example, a general method for the N-arylation of indoles using copper(I) iodide and various diamine ligands has been reported. acs.org
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole ring in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a variety of substituents at the N1 position, which can significantly influence the molecule's biological activity and physical properties.
Standard conditions for N-alkylation often involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org For instance, N-alkylation of 2-phenylindole (B188600) has been achieved with reagents like methyl iodide, benzyl (B1604629) bromide, and propargyl bromide in the presence of NaH. nih.gov A one-pot, three-component protocol has also been developed for the synthesis of 1,2,3-trisubstituted indoles, which combines Fischer indolization with N-alkylation. rsc.org This method has proven to be rapid and high-yielding for a variety of alkyl halides. rsc.org
N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. For example, the reaction of 2-phenylindole with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) smoothly yields the N-Boc protected derivative. nih.gov These reactions are crucial for the synthesis of a wide array of indole derivatives with potential applications in medicinal chemistry.
Below is a table summarizing typical N-alkylation and N-acylation reactions.
| Reaction Type | Reagent | Product | Reference |
| N-Alkylation | Methyl Iodide | 1-Methyl-2-bromo-6-methoxy-1H-indole | nih.gov |
| N-Alkylation | Benzyl Bromide | 1-Benzyl-2-bromo-6-methoxy-1H-indole | nih.gov |
| N-Acylation | Acetic Anhydride | 1-Acetyl-2-bromo-6-methoxy-1H-indole | |
| N-Acylation | Di-tert-butyl dicarbonate | tert-Butyl this compound-1-carboxylate | nih.gov |
Role of N-Protection in Synthetic Sequences
In multi-step syntheses involving the indole scaffold, protection of the indole nitrogen is often a critical step. The N-H proton of the indole ring is weakly acidic and can interfere with various reaction conditions, particularly those involving strong bases or nucleophiles. dergipark.org.tr N-protection prevents unwanted side reactions and allows for selective functionalization at other positions of the indole ring.
Commonly used protecting groups for the indole nitrogen include sulfonyl groups (e.g., phenylsulfonyl), carbamates (e.g., Boc), and simple alkyl groups (e.g., benzyl). researchgate.net The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
For example, the phenylsulfonyl group has been utilized in the synthesis of alkyl-substituted indoles via Friedel-Crafts acylation followed by reductive deoxygenation. researchgate.net N-benzyl protection has been shown to improve the solubility of indole derivatives for peptide coupling reactions. The Boc group is another widely used protecting group due to its ease of introduction and removal under mild acidic conditions. nih.gov
The strategic use of N-protection is essential for achieving high yields and regioselectivity in the synthesis of complex indole-containing molecules.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic and steric effects of the substituents already present on the ring.
Regioselectivity and Positional Effects of Bromine and Methoxy Groups
In this compound, the bromine atom at the C2 position and the methoxy group at the C6 position exert significant directing effects on incoming electrophiles. The indole nucleus itself generally directs electrophilic substitution to the C3 position. chim.it However, the presence of substituents can alter this preference.
The methoxy group at C6 is an electron-donating group, which activates the benzene (B151609) portion of the indole ring towards electrophilic attack. smolecule.com It primarily directs substitution to the ortho and para positions. In the case of 6-methoxyindole (B132359), this would favor substitution at C5 and C7. The bromine atom at C2 is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic substitution.
The interplay of these effects determines the final regiochemical outcome. For instance, in methoxy-substituted indoles, the electron-donating methoxy group can enhance the electron density at adjacent positions, favoring electrophilic substitution at those sites. smolecule.com In some cases, when the C3 position is blocked, electrophilic substitution can occur at the C2 position. chim.it Furthermore, in activated indoles containing methoxy groups at the C4 and C6 positions, the normally inactive C7 position can become susceptible to electrophilic attack. dergipark.org.tr
The bromination of substituted indoles often requires careful control of reaction conditions to achieve regioselectivity and avoid polybromination. For example, the bromination of 2-methylindole (B41428) with molecular bromine in hydrobromic acid and hydrogen peroxide selectively yields the 6-bromo derivative due to the directing influence of the methyl group. smolecule.com
Functional Group Interconversions on the Indole Scaffold
The bromine and methoxy groups on the this compound scaffold can be chemically modified through various functional group interconversions, further expanding the synthetic utility of this molecule.
The bromine atom at the C2 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted indole derivatives. smolecule.com
The methoxy group at the C6 position can undergo demethylation to yield the corresponding 6-hydroxyindole derivative. This transformation is typically achieved using strong acids or Lewis acids, although these conditions require careful control to avoid side reactions. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification.
Below is a table of potential functional group interconversions.
| Starting Functional Group | Reaction Type | Reagent | Product Functional Group | Reference |
| 2-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2-Aryl | |
| 2-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst | 2-Amino | |
| 6-Methoxy | Demethylation | BBr₃ | 6-Hydroxy | |
| 6-Hydroxy | Etherification | Alkyl halide, base | 6-Alkoxy |
Applications As a Synthetic Intermediate in Complex Organic Synthesis
Building Block for Natural Product Synthesis (e.g., Indole (B1671886) Alkaloids)
Indole alkaloids, a vast and structurally diverse class of natural products, are renowned for their significant biological activities. rsc.org The indole nucleus is a common feature in these compounds, and the strategic introduction of substituents is crucial for achieving the desired molecular complexity and biological function. chim.it 2-bromo-6-methoxy-1H-indole serves as a key building block in the synthesis of several indole alkaloids, leveraging the reactivity of the bromine atom for carbon-carbon and carbon-nitrogen bond formation.
A notable example is the synthesis of the Amaryllidaceae alkaloid hippadine . Research has demonstrated the utility of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, in the total synthesis of hippadine. biocrick.com In these synthetic routes, a bromo-substituted indole derivative, akin to this compound, can be coupled with a suitable boronic acid or ester to construct the core structure of the alkaloid. Similarly, the synthesis of pratosine , another Amaryllidaceae alkaloid, has been achieved through strategies that could employ this compound as a starting material for introducing the indole moiety. biocrick.com
The synthesis of lycorine (B1675740) derivatives also highlights the importance of functionalized indoles. While lycorine itself is a prominent member of the Amaryllidaceae family with noted anticancer properties, the synthesis of its novel derivatives often involves modifications at various positions of the core structure. nih.govtxst.edu The this compound scaffold provides a handle for introducing diverse substituents, potentially leading to new lycorine-based compounds with enhanced or selective biological activities. nih.gov
Precursor for Advanced Heterocyclic Systems
The reactivity of the C-Br bond in this compound makes it an excellent precursor for the construction of more complex, fused heterocyclic systems. Palladium-catalyzed reactions are particularly effective in this regard, enabling the formation of new rings fused to the indole core. arabjchem.org
One such application is in the synthesis of indole-indolone scaffolds . These fused systems are of interest due to the combined pharmacological potential of both the indole and indolone moieties. acs.orgnih.gov A synthetic strategy could involve an intramolecular cyclization of a suitably substituted N-arylindole derived from this compound. For instance, a MeOTf-induced annulation of an N-(2-cyanoaryl)indole can lead to the formation of an indolo[1,2-a]indol-10-one skeleton. acs.orgnih.gov The methoxy (B1213986) group on the indole ring can influence the electronic properties and reactivity of the system, potentially impacting the efficiency and outcome of the cyclization reaction.
Furthermore, the bromo-substituent allows for participation in various coupling reactions to build extended heterocyclic structures. For example, Sonogashira coupling with terminal alkynes can introduce alkynyl groups, which can then undergo further transformations to form new rings. researchgate.net This versatility allows for the creation of a wide array of advanced heterocyclic systems with potential applications in medicinal chemistry and materials science.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. ijpsr.infoijpsr.com The introduction of a bromine atom and a methoxy group, as seen in this compound, provides a strategic advantage in the synthesis of pharmacologically relevant scaffolds. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, while the methoxy group can modulate the compound's pharmacokinetic and pharmacodynamic properties. smolecule.comchim.it
The synthesis of indole-2-carboxylic acid derivatives is a significant area of research, as these compounds have shown promise as HIV-1 integrase strand transfer inhibitors. nih.gov Synthetic routes to these derivatives can utilize bromo-indoles as starting materials. For example, a palladium-catalyzed coupling reaction could be employed to introduce a carboxylic acid or ester group at the 2-position, either directly or through a multi-step sequence.
Moreover, the development of indolequinones as bioactive molecules has garnered considerable attention. nih.gov These compounds, which can be synthesized from bromoquinone precursors, have shown potential as anticancer agents. nih.govnottingham.ac.uk A synthetic approach could involve the reaction of a bromoquinone with an enamine derived from a 6-methoxyindole (B132359) precursor, highlighting the utility of methoxy-substituted indoles in constructing these pharmacologically important scaffolds.
Contributions to Material Science: Organic Semiconductors
While direct applications of this compound in organic semiconductors are not extensively documented, the structural motifs it represents are highly relevant to the field. Indole-based materials are being explored for their electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The ability to functionalize the indole core at specific positions is crucial for tuning the material's properties, such as its charge transport characteristics and emission wavelength.
Structure Activity Relationship Sar Investigations on Indole Derivatives
Influence of Halogen Substituents (Bromine at C-2) on Molecular Recognition
The introduction of halogen atoms, such as bromine, is a common strategy in drug design to modulate a molecule's properties. ump.edu.pl When placed at the C-2 position of the indole (B1671886) ring, a bromine atom significantly influences the compound's ability to interact with biological targets. nih.gov This influence stems from a combination of steric, electronic, and hydrophobic effects. The bromine atom's electronegativity withdraws electron density from the indole ring, altering its nucleophilicity and reactivity. researchgate.net
Research on various indole derivatives has consistently shown that halogen substitutions can significantly enhance biological activity. mdpi.com For instance, in a series of melatonin (B1676174) analogues, the introduction of a bromine atom at the C-2 position resulted in a marked enhancement of binding affinity for the melatonin receptor, with values reaching the picomolar range. nih.gov This suggests that the bromine at C-2 is involved in critical interactions within the receptor's binding site. The presence of bromine can lead to the formation of halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic region (known as a σ-hole) that can interact with a nucleophilic partner like an oxygen or nitrogen atom on a target protein. ump.edu.pl This interaction can contribute to the stability of the ligand-receptor complex.
Beyond its electronic contributions, the bromine atom at C-2 plays a crucial role in mediating and stabilizing hydrophobic interactions. ontosight.ai The presence of a halogen is known to increase the lipophilicity of a compound, which can enhance its ability to engage with hydrophobic pockets in target proteins. koreascience.kr Molecular docking studies on brominated indole derivatives suggest that these molecules often orient themselves within binding sites to maximize hydrophobic contacts.
Impact of Alkoxy Substituents (Methoxy at C-6) on Ligand-Target Interactions
The methoxy (B1213986) group (-OCH3) is an electron-donating substituent that significantly modifies the electronic properties of the indole ring. When positioned at C-6, the methoxy group increases the electron density of the aromatic system through resonance, which can enhance the nucleophilicity and reactivity of the indole core. chim.it This electronic modulation can influence how the ligand interacts with its biological target.
The C-6 methoxy group can also directly participate in ligand-target binding. It can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in a protein's binding site. mdpi.com For example, in a study of tubulin polymerization inhibitors, moving a methoxy group from the C-5 to the C-6 position allowed it to form a hydrogen bond with the amino acid residue MET259, contributing to the compound's potent activity. mdpi.com Furthermore, the methoxy group enhances a compound's lipophilicity, which can affect its ability to cross biological membranes and interact with target sites. cymitquimica.comontosight.ai In some SAR studies, the presence of a methoxy group is favorable for activity, while in others, it is not, indicating its role is highly dependent on the specific target and binding pocket environment. sci-hub.senih.gov
The table below shows data for a series of indole-2-carboxamides, illustrating how moving a methoxy group from the C-5 to the C-6 position impacts binding affinity (KB) and allosteric modulation (α) at the cannabinoid receptor 1 (CB1).
| Compound | Substituent at C-5 | Substituent at C-6 | Binding Affinity (KB, nM) | Allosteric Factor (α) | Source |
|---|---|---|---|---|---|
| 21c | -OCH3 | - | 2708 | 6.2 | acs.org |
| 21d | - | -OCH3 | >10000 | 10.3 | acs.org |
| 4 (Reference) | -Cl | - | 207.4 | 19.7 | acs.org |
Positional Effects of Substituents on Indole Core Bioactivity
The specific placement of substituents on the indole core is critical for determining biological activity. koreascience.krmdpi.com Shifting a functional group, even by a single position, can drastically alter a compound's affinity and efficacy. acs.org
For halogen substituents, the position on the indole ring dictates its effect. Studies on antifungal indole derivatives showed that introducing a chlorine atom at the 4-, 5-, 6-, or 7-position exerted a favorable effect on activity compared to the unsubstituted compound. koreascience.kr Similarly, in a series of cannabinoid receptor modulators, moving a chloro group from the C-5 position to the C-6 position drastically reduced binding affinity. acs.org This highlights that the precise geometry and electronic environment of the binding pocket demand a specific substitution pattern for optimal interaction. In some cases, a bromine atom at the 5-position was found to decrease interaction with ctDNA, possibly due to steric hindrance, whereas in other contexts, it is essential for activity. mdpi.comresearchgate.net
The position of the methoxy group is equally critical. In the development of melatonin analogues, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position, in combination with other structural changes, resulted in compounds with an affinity similar to melatonin itself. nih.gov Conversely, for certain anticancer agents, a methoxy group was found to be beneficial for activity, while for others, its presence was unfavorable. nih.gov Research on tubulin inhibitors demonstrated that a C-6 methoxy group plays an important role in inhibiting cancer cell growth. mdpi.com These findings underscore that there is no universally optimal position; the ideal placement is dictated by the specific molecular architecture of the target. chim.it
The table below presents research findings on the antifungal activity (Minimum Inhibitory Concentration, MIC) of indole derivatives, demonstrating how the position of a cyano or halogen group affects potency against C. albicans.
| Compound ID | Substituent and Position | Antifungal Activity (MIC, μmol/mL) vs. C. albicans | Source |
|---|---|---|---|
| 4a | Unsubstituted | >125 | koreascience.kr |
| 4c | 4-Cl | 31.25 | koreascience.kr |
| 4f | 5-Cl | 31.25 | koreascience.kr |
| 4p | 6-Cl | 31.25 | koreascience.kr |
| 4s | 6-CN | 0.51 | koreascience.kr |
| 4v | 7-Cl | 31.25 | koreascience.kr |
| 4x | 7-CN | 0.25 | koreascience.kr |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of SAR. For indole derivatives, the introduction of chiral centers or the existence of different conformations can lead to significant differences in biological activity. The L-configuration of amino acids like tryptophan, for instance, is essential for their compatibility with biological systems.
In the case of substituted indoles, the bromine atom at C-2 does not create a chiral center, but it does introduce steric bulk that can influence the molecule's preferred conformation and how it fits into a binding site. For example, a bulky bromine atom can cause steric hindrance, limiting access to nearby functional groups or preventing an optimal binding pose. researchgate.net Computational models have shown that a bromine atom on the indole ring can induce a slight planar distortion, which alters its shape and hydrophobicity.
When chiral centers are present elsewhere in the molecule, such as in a side chain attached to the indole nucleus, enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological profiles. One enantiomer may bind with high affinity to a target receptor, while the other is significantly less active or even inactive. This is because the arrangement of atoms must precisely complement the three-dimensional architecture of the biological target to achieve effective binding. nih.gov Therefore, controlling the stereochemistry during synthesis is often a critical step in developing potent and selective indole-based therapeutic agents. mdpi.com
Computational and Theoretical Investigations of 2 Bromo 6 Methoxy 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and other properties. A DFT analysis of 2-bromo-6-methoxy-1H-indole would typically be performed using a functional like B3LYP or M06 combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net Such calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This structural data is crucial for understanding the steric and electronic effects of the substituents on the indole (B1671886) ring.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system, while the LUMO would also be located on the aromatic system. The substituents (bromo and methoxy) would modulate the energies of these orbitals.
While specific calculated values for this compound are not available in the retrieved literature, the following table presents FMO data for related compounds to illustrate the typical energy ranges.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Salicylaldehyde thiosemicarbazone derivative 1 | -5.891 | -1.729 | 4.162 | nih.gov |
| Salicylaldehyde thiosemicarbazone derivative 6 | -5.785 | -1.652 | 4.133 | nih.gov |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -5.202 | -4.336 | -0.08657 | nih.gov |
Disclaimer: The data in this table is for illustrative purposes and represents values for related or model compounds, not for this compound itself.
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure representation. uni-muenchen.de This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. The analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (C-C) | Value | Lone pair delocalization |
| LP (N) | π* (C-C) | Value | Lone pair delocalization |
| π (C-C) | π* (C-C) | Value | π-conjugation |
Disclaimer: This table illustrates the type of data obtained from an NBO analysis. Specific E(2) values for this compound require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. acs.org
The MEP map is highly effective for predicting the sites of electrophilic and nucleophilic attack. acs.org
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, negative potential is expected around the electronegative oxygen atom of the methoxy (B1213986) group and, to a lesser extent, the bromine atom.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. A region of high positive potential is anticipated around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential site for deprotonation or hydrogen bonding.
Green Regions: Represent areas of near-zero potential, typically found over the carbon backbone of the aromatic rings.
This visualization provides a clear and intuitive guide to the molecule's reactivity hotspots. acs.org
Electron Localization Function (ELF) and Fukui Calculations
Further insights into reactivity can be gained from the Electron Localization Function (ELF) and Fukui function calculations.
The Electron Localization Function (ELF) provides a measure of electron pair localization in a molecule, helping to distinguish between core, bonding, and non-bonding (lone pair) electrons. The ELF analysis for this compound would visually confirm the covalent bonds, the core electrons of each atom, and the lone pair electrons on the nitrogen, oxygen, and bromine atoms.
The Fukui function is a reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. acs.orgnih.gov By analyzing the change in electron density as an electron is added or removed, the Fukui function can quantify the reactivity of each atomic site, offering a more detailed picture than MEP analysis alone. For instance, in a study of the related compound 2-bromo-6-methoxy-1,4-benzoquinone, Fukui functions were calculated to assess the susceptibility of different carbon atoms to nucleophilic attack. acs.orgacs.orgnih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at the atomic level. For this compound, molecular docking simulations can elucidate its potential as a biologically active agent by modeling its interaction with various protein targets. Studies on similar indole derivatives have successfully used these techniques to explore potential anticancer, antimicrobial, and antiviral activities. mdpi.comnih.gov
Ligand-Protein Binding Mode Prediction
The prediction of the binding mode involves placing the ligand, this compound, into the binding site of a target protein and evaluating the geometry of the complex. This process is typically carried out using software like AutoDock or Discovery Studio. The algorithm explores various possible conformations of the ligand within the protein's active site and ranks them based on a scoring function.
For instance, in studies involving other substituted indoles, molecular docking has been used to predict their binding to the active sites of enzymes like tubulin, a target for anticancer drugs. mdpi.com The analysis reveals the specific amino acid residues that form key interactions with the ligand. For this compound, one would expect interactions such as:
Hydrogen bonding: The indole N-H group can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as an acceptor.
Halogen bonding: The bromine atom at the 2-position can form halogen bonds with electron-donating atoms in the protein's backbone or side chains.
Hydrophobic and π-π stacking interactions: The bicyclic indole ring system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
These predicted binding modes provide a structural hypothesis for the molecule's mechanism of action. For example, docking studies on N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides have successfully revealed their possible binding modes within the active sites of target proteins, corroborating their observed antimicrobial activity. nih.gov
Binding Interaction Energy Analysis
Following the prediction of the binding pose, a detailed analysis of the interaction energy is performed. This provides a quantitative estimate of the binding affinity between the ligand and the protein. The total binding energy is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. A lower, more negative binding energy typically indicates a more stable and favorable ligand-protein complex.
In research on novel 2-bromo-pyridine derivatives, binding energy calculations were crucial in identifying the most promising anticancer candidates. researchgate.net Similarly, for this compound, the analysis would involve calculating the binding free energy (ΔG) in kcal/mol. This value helps in comparing its binding affinity with that of known inhibitors or other candidate molecules. A strong negative binding energy would suggest that the compound is a potent binder for the specific protein target, warranting further experimental investigation. Studies on other indole derivatives have shown that the presence and position of substituents like methoxy groups can significantly influence binding affinity. researchgate.net
Theoretical Spectroscopic Analysis and Correlation with Experimental Data
Theoretical spectroscopic analysis, primarily using Density Functional Theory (DFT), is a powerful tool for interpreting and confirming experimental data. By calculating spectroscopic parameters for a proposed structure and comparing them to experimental spectra, researchers can validate the molecular structure of newly synthesized compounds like this compound. researchgate.netnih.gov
FT-IR and FT-Raman Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. doi.orgijrar.org These theoretical frequencies are typically scaled by a factor (e.g., 0.9668) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. doi.org
For this compound, the analysis would focus on characteristic vibrational modes associated with its functional groups. The calculated Potential Energy Distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes. ijrar.org A comparison between the theoretical and experimental wavenumbers for related molecules, such as ethyl indole-2-carboxylate, has shown excellent agreement, validating the computational approach. ijrar.org
Table 1: Illustrative FT-IR and FT-Raman Vibrational Frequencies for this compound (Note: This table is illustrative, based on characteristic frequencies for the functional groups and data from related indole compounds. doi.orgijrar.orgnih.govacs.org)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| N-H Stretch | Indole N-H | ~3400-3500 | Stretching vibration of the nitrogen-hydrogen bond in the indole ring. |
| C-H Stretch (Aromatic) | Aromatic C-H | ~3050-3150 | Stretching of carbon-hydrogen bonds on the benzene (B151609) and pyrrole (B145914) rings. |
| C-H Stretch (Aliphatic) | Methoxy -OCH₃ | ~2850-2960 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |
| C=C Stretch | Aromatic Ring | ~1580-1620 | Stretching vibrations within the aromatic indole core. |
| N-H Bend | Indole N-H | ~1400-1500 | In-plane bending of the N-H bond. |
| C-O Stretch | Aryl Ether | ~1230-1270 | Asymmetric C-O-C stretching of the methoxy group. |
| C-Br Stretch | Bromoalkene | ~550-650 | Stretching of the carbon-bromine bond. |
UV-Vis Electronic Spectra
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov This method predicts the absorption wavelengths (λ_max), excitation energies, and oscillator strengths of the electronic transitions. The calculations are often performed both in the gas phase and in solvents (using models like PCM) to match experimental conditions. nih.gov
For this compound, the TD-DFT analysis would likely predict electronic transitions corresponding to π→π* and n→π* transitions originating from the indole aromatic system and the non-bonding electrons on the oxygen and nitrogen atoms. A study on 2-bromo-6-methoxynaphthalene, a structurally similar compound, utilized TD-DFT to analyze its electronic properties. dntb.gov.ua The correlation between the calculated and experimental spectra helps to understand the electronic structure and the influence of the bromo and methoxy substituents on the chromophore.
Table 2: Illustrative Theoretical UV-Vis Data for this compound (Note: This table is a hypothetical representation based on TD-DFT studies of similar aromatic compounds. rsc.orgnih.gov)
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | ~350 | ~3.54 | ~0.05 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~280 | ~4.43 | ~0.20 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~250 | ~4.96 | ~0.15 | HOMO → LUMO+1 (π→π*) |
Theoretical NMR Chemical Shift Prediction (for structural confirmation studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT/B3LYP level with a suitable basis set like 6-311++G(2d,p). liverpool.ac.uknih.govrsc.org The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding of a standard, such as Tetramethylsilane (TMS).
These calculations are invaluable for confirming molecular structures, especially for complex molecules or for distinguishing between isomers where experimental data may be ambiguous. nih.gov For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. A strong linear correlation between the experimental and theoretical chemical shifts provides high confidence in the assigned structure. In studies of complex indole alkaloids, deviations of less than 0.3 ppm for ¹H and 6 ppm for ¹³C between experimental and calculated shifts are considered acceptable for structural validation. nih.gov
Crystal Structure Analysis and Intermolecular Interactions
The three-dimensional arrangement of molecules in a crystal lattice is fundamental to determining a compound's bulk properties. For indole derivatives, crystal packing is governed by a delicate balance of various intermolecular forces, including classical hydrogen bonds, halogen bonds, and π-stacking interactions. While specific crystallographic data for this compound is not publicly available, analysis of closely related bromo-substituted indole derivatives provides significant insights into the expected structural features.
The presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. The interplay between N-H···O, C-H···O, C-H···Br, and π-π interactions dictates the final crystal packing arrangement.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in the crystalline environment. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contacts can be identified.
For various bromo-substituted indole derivatives, Hirshfeld surface analysis has been instrumental in deconvoluting the complex network of non-covalent interactions. The analysis of a related compound, 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, revealed that the most significant intermolecular contacts are H⋯O/O⋯H, H⋯H, and Br⋯H/H⋯Br. Current time information in Pasuruan, ID.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Indole Derivative Current time information in Pasuruan, ID.
| Interaction Type | Contribution (%) |
|---|---|
| H···O/O···H | 24.3 |
| H···H | 18.4 |
| Br···H/H···Br | 16.8 |
Data is for 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole and is illustrative of the types of interactions expected for this compound.
The red spots on the dnorm map of the Hirshfeld surface indicate close intermolecular contacts, which are typically associated with hydrogen bonds and other strong interactions. The blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation. Current time information in Pasuruan, ID. For bromo-indole derivatives, these analyses often show a combination of diffuse and localized interactions, underscoring the complexity of the crystal packing.
Twinning and Disorder Effects in Crystallographic Studies
During the process of crystal growth, imperfections such as twinning and disorder can occur. Twinning refers to the intergrowth of two or more single crystals in a symmetrical manner. This can complicate the analysis of X-ray diffraction data, as the diffraction pattern is a superposition of the patterns from each component of the twin.
While specific instances of twinning for this compound have not been reported, it is a phenomenon observed in the crystallography of related heterocyclic compounds. For example, the crystal structure of 1-(4-bromophenyl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one was reported as a twinned crystal. The refinement of twinned crystal structures requires specialized software and techniques to deconvolute the diffraction data and obtain an accurate molecular structure.
Disorder, on the other hand, refers to the random orientation of a molecule or a part of a molecule within the crystal lattice. This can be static, where different orientations are frozen in place, or dynamic, involving thermal motion. In the case of this compound, the methoxy group could potentially exhibit rotational disorder. The presence of disorder is typically identified during the refinement of the crystal structure and is modeled by assigning partial occupancies to the disordered atoms.
Table 2: Common Crystallographic Issues and Their Implications
| Issue | Description | Implication for Structure Analysis |
|---|---|---|
| Twinning | Symmetrical intergrowth of multiple crystal domains. | Overlapping of diffraction spots, complicating data interpretation and structure solution. |
| Disorder | Random orientation of atoms or molecular fragments in the crystal lattice. | Leads to averaged atomic positions and can affect the precision of bond lengths and angles. |
The potential for twinning and disorder in the crystals of this compound highlights the importance of careful crystallographic analysis to ensure the accuracy of the determined molecular and supramolecular structure.
Mechanistic Studies of Biological Activity of Indole Scaffolds Molecular and Cellular Focus
Molecular Target Identification and Pathway Modulation
The indole (B1671886) scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. nih.gov This is due to its structural similarity to endogenous molecules like serotonin (B10506), allowing it to fit into conserved binding pockets of many receptors and enzymes. nih.govfrontiersin.org The electron-rich nature of the indole ring system, combined with the hydrogen-donating capability of the indole N-H group, facilitates key molecular interactions. frontiersin.org
The structural resemblance of indole alkaloids to the neurotransmitter serotonin underpins their frequent interaction with serotonin (5-HT) receptors. frontiersin.org These receptors, which are predominantly G-protein coupled receptors (GPCRs), are crucial for neuronal signal transmission. frontiersin.org The indole nucleus often serves as a key pharmacophore for ligands targeting various 5-HT receptor subtypes. nih.gov
Studies on tryptamine (B22526) derivatives have shown that substitutions on the indole ring significantly influence binding affinity. For instance, a comparison between N-benzyltryptamines and their 5-methoxylated counterparts indicates that the 5-methoxy group can alter binding strength to 5-HT receptors. While specific binding data for 2-bromo-6-methoxy-1H-indole is not extensively detailed in the reviewed literature, analysis of related compounds provides insight. Derivatives of 6-bromoindole (B116670) have been identified as ligands for serotonin receptors, and the bromine substituent at the 6-position is thought to potentially enhance binding affinity. nih.govnih.gov Research on 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine, a structural analog, revealed strong binding affinity for 5-HT₁ₐ, 5-HT₂ₒ, 5-HT₆, and 5-HT₇ receptors. ontosight.ai Similarly, 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT) acts as an agonist at the 5-HT₂ₐ receptor, although with reduced potency compared to its 5-methoxy isomer. nih.gov
Table 1: Binding Affinities of Selected Indole Derivatives at Serotonin (5-HT) Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-Chloro-N,N-dimethyltryptamine | 5-HT₁ₐ | Strong Affinity | ontosight.ai |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₁ₐ | Strong Affinity | ontosight.ai |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₆ | Strong Affinity | ontosight.ai |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT₇ | Strong Affinity | ontosight.ai |
| EMD 386088 (indole derivative) | 5-HT₆ | 1 | nih.gov |
| E-6801 (indole derivative) | 5-HT₆ | 7 | nih.gov |
The indole scaffold is a versatile core for developing enzyme inhibitors targeting various diseases.
HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have been identified as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication. These compounds function by chelating metal ions within the enzyme's active site, thereby blocking the strand transfer process necessary for integrating the viral genome into the host DNA. Studies have reported IC₅₀ values for certain indole derivatives as low as 0.13 µM. Allosteric inhibitors that bind to the integrase dimer interface have also been developed, preventing the enzyme's proper function during both early and late phases of the HIV-1 replication cycle. nih.gov
Bacterial Cystathionine (B15957) γ-lyase (bCSE): This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria, and its inhibition can increase bacterial sensitivity to antibiotics. nih.govresearchgate.net Several selective inhibitors of bCSE are based on a 6-bromoindole scaffold. nih.govnih.govresearchgate.net Compounds such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been synthesized using 6-bromoindole as a primary building block and show significant inhibitory activity. nih.govresearchgate.net
Tyrosine-protein kinases: Indole-based compounds have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cell signaling. mdpi.com Overexpression of receptor tyrosine kinases (RTKs) like EGFR is common in many cancers. nih.gov Bromo-substituted indole derivatives, such as 6-bromo-meisoindigo, have shown selective inhibition of Stat3-associated tyrosine kinases. nih.gov Other complex heterocyclic systems incorporating bromo- and methoxy-indole moieties have also been explored as kinase inhibitors for cancer therapy. ontosight.aimdpi.com A compound related to the subject, 2-bromo-6-methoxynaphthalene, has been noted for its potential tyrosine-protein inhibitor properties. medchemexpress.com
The interaction between indole-based ligands and their target proteins involves specific molecular motifs. In serotonin receptors, the indole moiety typically penetrates deep into a hydrophobic cavity within the receptor. mdpi.com
For many ligands binding to 5-HT receptors, a key anchoring point is a salt bridge formed between a positively charged nitrogen atom on the ligand and the carboxylate of a highly conserved aspartate residue (Asp 3.32). mdpi.comresearchgate.netnih.gov The indole N-H group often forms a crucial hydrogen bond with the side chain of a threonine (Thr 3.37) or serine residue, further stabilizing the ligand-receptor complex. mdpi.comnih.gov The planar indole ring itself engages in hydrophobic interactions with a cleft formed by aromatic and aliphatic residues such as tryptophan (Trp 6.48) and phenylalanine (Phe 6.51, Phe 6.52). mdpi.comresearchgate.netnih.gov In some cases, halogen atoms on the ligand can form halogen bonds with receptor residues, such as an observed interaction between a chlorine atom and an asparagine side chain (Asn 6.55). mdpi.com
When indole derivatives bind to the colchicine (B1669291) site of tubulin, the indole core can superimpose with key structural elements of known inhibitors, while substituents like methoxy (B1213986) groups can form specific interactions with residues such as βLys353. nih.gov
Enzyme Inhibition Mechanisms (e.g., HIV-1 integrase, bacterial cystathionine γ-lyase, tyrosine-protein kinases)
Cellular Pathway Interventions
By binding to specific molecular targets, indole derivatives can modulate intracellular signaling pathways, leading to various cellular outcomes, including apoptosis.
Indole derivatives can influence a variety of cell signaling pathways. For example, 2-phenylindole (B188600) derivatives that inhibit tubulin polymerization have been shown to repress Hedgehog-dependent cancer signaling, with IC₅₀ values for inhibiting SAG-induced Hedgehog activation as low as 19 nM. nih.gov The binding of ligands to the 5-HT₆ receptor, a target for many indole compounds, is known to modulate signaling cascades involving adenylyl cyclase and extracellular-regulated kinase (ERK). nih.gov The bromoethyl group on some indole derivatives can act as an electrophile, reacting with nucleophilic sites on proteins to alter their function and influence cellular pathways.
Many indole derivatives exhibit anticancer properties by inducing apoptosis, or programmed cell death. Bromo-indole compounds have been shown to activate pro-apoptotic pathways in cancer cells. For example, a related compound, 3-(2-bromoethyl)-indole, was found to induce apoptosis in colon cancer cells by modulating the levels of cyclin D1 and cyclin A, which are key regulators of the cell cycle.
At the molecular level, some indole-based compounds have been shown to induce apoptosis through the activation of caspases. nih.gov Studies on certain hybrid molecules incorporating an indole nucleus demonstrated the activation of caspase-3, a key executioner caspase in the apoptotic cascade, in a concentration-dependent manner in leukemia cells. nih.gov Furthermore, brominated indole derivatives are thought to potentially enhance the induction of apoptosis.
Influence on Gene Expression
There is no specific information available in the reviewed literature detailing the influence of this compound on gene expression.
Effects on Specific Cellular Functions (e.g., cell death mechanisms)
There is no specific information available in the reviewed literature detailing the effects of this compound on specific cellular functions, such as cell death mechanisms.
Future Research Directions and Emerging Opportunities
Development of Advanced Synthetic Methodologies for Highly Functionalized Indoles
The pursuit of novel and efficient synthetic methods for constructing complex molecular architectures from simple precursors is a cornerstone of modern organic chemistry. 2-bromo-6-methoxy-1H-indole serves as an excellent starting point for the development of advanced synthetic methodologies aimed at producing highly functionalized indole (B1671886) derivatives.
Future efforts will likely focus on the late-stage functionalization of the indole core, leveraging the reactivity of both the C-Br bond and the various C-H bonds. The development of orthogonal strategies, where different positions of the indole ring can be selectively modified in a stepwise manner, is a significant area of interest. For instance, after an initial cross-coupling reaction at the 2-position, subsequent C-H activation at other sites, such as C3, C4, C5, or C7, could provide access to polysubstituted indoles with high precision. nih.govfrontiersin.org The 6-methoxy group is known to influence the regioselectivity of such C-H functionalization reactions, a phenomenon that warrants deeper investigation to be fully exploited. nih.govsnnu.edu.cn
Furthermore, the development of one-pot or tandem reactions starting from simpler precursors to generate this compound in situ followed by its immediate conversion to more complex products would represent a significant advancement in synthetic efficiency. acs.orgnih.gov This could involve novel cyclization strategies or domino reactions that combine indole formation with subsequent functionalization.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The inherent reactivity of this compound, particularly the C2-bromine, makes it a versatile substrate for a wide range of chemical transformations. While established cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are expected to be highly effective, future research should explore novel and less conventional reactivity patterns. acs.orgsci-hub.sersc.orgwikipedia.org
The electron-donating 6-methoxy group can modulate the electronic properties of the indole ring, potentially influencing the outcomes of these reactions or enabling new transformations altogether. chim.it For example, the interplay between the methoxy (B1213986) group and the bromine atom could lead to unusual regioselectivity in electrophilic substitution reactions or facilitate novel cyclization pathways.
An emerging area of interest is the use of photoredox catalysis to enable new bond formations under mild conditions. The application of such methods to this compound could unlock new avenues for its functionalization, for instance, through radical-based reactions.
Below is a table summarizing potential cross-coupling reactions with this compound:
| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, base | 2-Aryl/heteroaryl-6-methoxy-1H-indoles |
| Heck Coupling | Alkenes | Pd(OAc)₂, PPh₃, base | 2-Alkenyl-6-methoxy-1H-indoles |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, base | 2-Alkynyl-6-methoxy-1H-indoles |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, ligand (e.g., XPhos), base | 2-Amino-6-methoxy-1H-indoles |
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery and materials science. In the context of this compound, these computational tools can be employed in several impactful ways.
ML models can be trained on existing data of indole derivatives to predict the biological activity of novel compounds derived from this compound. By analyzing quantitative structure-activity relationships (QSAR), these models can identify key structural features that are crucial for a desired therapeutic effect, thereby guiding the synthesis of more potent and selective molecules.
Furthermore, AI can be utilized to predict the outcomes of chemical reactions, optimizing reaction conditions and predicting the feasibility of novel transformations. This can significantly accelerate the discovery of new synthetic routes and the creation of diverse compound libraries based on the this compound scaffold. The development of predictive models for regioselectivity in C-H functionalization reactions of substituted indoles is a particularly promising area.
Expansion of SAR Studies for Rational Molecular Design and Optimization
Systematic Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure correlates with biological activity. This compound is an ideal starting point for such studies due to the ease with which its 2-position can be diversified through cross-coupling reactions. nih.govnih.gov
Future research should focus on creating focused libraries of derivatives where the substituent at the 2-position is systematically varied. By introducing a range of aryl, heteroaryl, alkyl, and amino groups, it will be possible to probe the steric and electronic requirements for binding to specific biological targets.
The 6-methoxy group also provides a handle for further modification. Demethylation to the corresponding 6-hydroxyindole (B149900) would allow for the introduction of a wide variety of ether and ester groups, expanding the chemical space that can be explored. The bromine atom itself could also be replaced with other halogens or functional groups to fine-tune the electronic properties of the molecule. A hypothetical SAR study could explore the impact of different substituents at the 2-position on a given biological activity, as illustrated in the table below.
| R-Group at C2 | Predicted Biological Activity (Arbitrary Units) | Rationale |
| Phenyl | 100 | Baseline activity |
| 4-Fluorophenyl | 120 | Potential for halogen bonding |
| 4-Methoxyphenyl | 90 | Potential for steric clash or unfavorable electronic effects |
| Pyridyl | 110 | Introduction of a hydrogen bond acceptor |
| Methyl | 50 | Loss of aromatic interactions |
Investigation into Unexplored Mechanistic Pathways at the Molecular Level
A deep understanding of reaction mechanisms is crucial for the development of new synthetic methods and for controlling the outcomes of chemical transformations. While the general mechanisms of many cross-coupling reactions are well-established, the specific mechanistic nuances for substrates like this compound are yet to be fully elucidated.
Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., Density Functional Theory calculations) to investigate the mechanistic pathways of reactions involving this compound. nih.gov For instance, understanding how the 6-methoxy group influences the rate-determining step of a cross-coupling reaction or the regioselectivity of a C-H activation process could lead to the design of more efficient and selective catalysts.
Investigating the potential for this compound to participate in less common mechanistic pathways, such as those involving radical intermediates or dearomatization-rearomatization sequences, could also lead to the discovery of novel and unexpected reactivity. A detailed understanding of these pathways will be instrumental in unlocking the full synthetic potential of this compound.
Q & A
Q. What are the most reliable synthetic routes for 2-bromo-6-methoxy-1H-indole?
A common method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives can be synthesized by reacting azide intermediates with alkynes in PEG-400:DMF (2:1) solvent systems under ambient conditions for 12 hours. Purification via flash column chromatography (70:30 EtOAc:hexane) yields products with ~50% efficiency . Alternative routes include introducing methoxy groups via nucleophilic substitution or Pd-catalyzed cross-coupling reactions.
Q. How can I confirm the structural integrity of this compound derivatives?
Use a combination of analytical techniques:
- H/C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.72 ppm, aromatic protons at δ 6.80–7.23 ppm) .
- TLC : Monitor reaction progress (e.g., Rf = 0.22–0.30 in EtOAc:hexane) .
- HRMS : Validate molecular ions (e.g., [M+H]+ m/z 397.0653–427.0757) .
Advanced Research Questions
Q. How can I optimize reaction conditions to improve yields in indole functionalization?
Key variables include:
- Catalyst loading : Higher CuI concentrations (e.g., 1.0 g vs. 515 mg) may accelerate cycloaddition but increase side reactions .
- Solvent ratios : PEG-400:DMF (2:1) enhances solubility of hydrophobic intermediates .
- Stoichiometry : Using 1.3 equivalents of alkynes (vs. 1.0) improves conversion in sterically hindered systems .
Q. How should I address contradictory data in reaction yields across studies?
Analyze variables such as:
- Reaction time : Extended stirring (e.g., 12–24 hours) may improve completeness but degrade sensitive intermediates .
- Purification methods : Column chromatography (46% yield) vs. aqueous precipitation (25% yield) can significantly impact recovery .
- Substituent effects : Electron-withdrawing groups (e.g., Br) may slow reaction kinetics compared to methoxy donors .
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound derivatives?
- SHELXL : Refine small-molecule structures using high-resolution data; it handles hydrogen bonding (e.g., O–H⋯O dimers) and torsional angles with R-factors < 0.063 .
- OLEX2 : Integrate structure solution, refinement, and visualization, particularly for twinned or high-symmetry crystals .
Q. How can I evaluate the biological activity of this compound derivatives?
- Enzyme inhibition assays : Use indole scaffolds as competitive inhibitors (e.g., targeting tryptophan-dependent enzymes).
- Antimicrobial screens : Test against Gram-positive/negative bacteria via MIC assays, leveraging the bromine moiety’s electronegativity .
- Cellular uptake studies : Fluorescently tagged derivatives can track intracellular localization via confocal microscopy .
Q. What strategies enable selective functionalization of the indole core?
- C3 modification : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) targets the reactive C3 position .
- N1 alkylation : Use propargyl bromides or hydroxypropyl groups to enhance solubility and bioactivity .
- C5/C6 halogenation : Direct bromination with NBS or regioselective Pd-catalyzed coupling .
Q. How can I mitigate low yields in multi-step syntheses?
- Intermediate stabilization : Protect reactive sites (e.g., Boc groups for amines) to prevent side reactions .
- Flow chemistry : Continuous processing minimizes decomposition in air-sensitive steps .
- Catalyst screening : Test alternatives to CuI (e.g., Ru-based catalysts) for improved selectivity .
Q. What computational methods support the design of novel this compound analogs?
- DFT calculations : Predict electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps for bromine vs. methoxy groups).
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using crystallographic data .
- Crystal structure prediction (CSP) : Tools like Mercury (CCDC) model packing motifs to guide polymorph screening .
Q. Notes
- For advanced studies, cross-validate NMR/X-ray data with computational models to resolve structural ambiguities.
- Always report reaction conditions (solvent, catalyst, equivalents) to enable reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
